N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a 5-membered pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 2-methyl position.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMNOFBDALPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethylamine Linker: The ethylamine linker can be introduced by reacting the pyrrolidine ring with ethylene oxide or ethylene chlorohydrin under basic conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is utilized as a building block in the synthesis of more complex molecules. It serves as an intermediate in the development of pharmaceuticals and agrochemicals, contributing to advancements in chemical synthesis methodologies.
Biology
The compound has been investigated for its potential role in modulating biological pathways, including neurotransmitter systems and enzyme activities. Its structural similarity to certain neurotransmitters suggests it may influence mood and cognition by interacting with specific receptors.
Medicine
Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its ability to act on neurotransmitter receptors positions it as a candidate for further exploration in pharmacological studies aimed at developing new treatments for conditions such as depression and anxiety.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For example, a study reported that derivatives of similar compounds exhibited significant antitumor effects against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The mechanism involves receptor antagonism that can inhibit tumor growth .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Antitumor Effects : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer models .
- Neurotransmitter Modulation : Investigations into the compound's ability to interact with neurotransmitter receptors suggest potential applications in treating mood disorders .
- Learning and Memory Enhancement : Certain derivatives have been shown to enhance cognitive functions, indicating possible uses in neuropharmacology .
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide depends on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of both amine and amide groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
This compound replaces the aminoethyl group with a hydroxyethyl substituent. The hydroxyl group reduces basicity compared to the amino group, altering solubility and interaction with biological targets.
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
A diastereomer of the target compound with an additional isopropyl group on the acetamide nitrogen. The bulkier isopropyl substituent may sterically hinder binding to enzymes or receptors, as seen in studies of N-acetyl glucosaminidase inhibitors .
Heterocyclic Acetamides with Varied Ring Sizes
N-(1-Benzhydrylazetidin-3-yl)acetamide
This compound features a 4-membered azetidine ring instead of pyrrolidine. The smaller ring increases ring strain but enhances metabolic stability.
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
Contains a pyrrolidine ring but linked to a phenylacetamide core. This structure exhibits higher aromaticity and is classified as a respiratory tract irritant (H335), highlighting the impact of aromatic substituents on toxicity .
Functional Analogues in Agrochemicals
Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the acetamide backbone but incorporate chlorine and aryl groups for herbicidal activity. These compounds act as lipid biosynthesis inhibitors in plants, a mechanism unlikely in the target compound due to the absence of chloro and alkoxy groups .
Comparative Analysis Table
Research Findings and Implications
- Enzyme Inhibition: Pyrrolidine acetamides like the target compound are explored as N-acetyl glucosaminidase inhibitors due to their ability to mimic transition-state sugar structures. For example, compound 16 (N-((S)-1-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-2-hydroxyethyl)acetamide) showed sub-micromolar inhibitory activity, suggesting the importance of hydroxyl groups for binding . The target compound’s aminoethyl group may enhance solubility but reduce stereochemical complementarity compared to hydroxylated analogues.
- Toxicity Profile: Unlike agrochemical chloroacetamides (e.g., alachlor), which exhibit high environmental persistence, the target compound’s lack of halogens and aromatic rings may reduce ecotoxicological risks. However, pyrrolidine derivatives like AG023PSY (2-(2-ethylphenoxy)-N-(4-pyrrolidinylphenyl)acetamide) demonstrate that even non-halogenated acetamides can pose inhalation hazards (H335) .
- Synthetic Accessibility: The synthesis of N-substituted pyrrolidine acetamides typically involves chloroacetyl chloride reactions with secondary amines, as described in . This method could theoretically apply to the target compound, though yields may vary with steric hindrance from the aminoethyl group .
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features, including a pyrrolidine ring and an acetamide moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₂₁N₃O, with a molecular weight of approximately 199.29 g/mol. The compound's structure suggests potential interactions with various biological targets, including receptors and enzymes, which may lead to diverse biological effects.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |
| Acetamide Moiety | Contributes to the compound's biological activity |
| Molecular Weight | 199.29 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, demonstrating their potential as antibacterial agents .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound acts as a ligand for certain receptors, modulating their activity and influencing key cellular pathways. This interaction could lead to various pharmacological effects, including antimicrobial and potential anticancer activities .
Pharmacological Applications
This compound has been explored for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth, particularly in aggressive cancer cell lines such as MDA-MB-231. In vitro studies have shown a viability reduction of up to 55% at a concentration of 10 µM .
- Neurological Disorders : Given its structural characteristics, it may also interact with neurotransmitter systems, presenting potential as a treatment for neurological conditions.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
Antitumor Activity Evaluation
In vivo studies involving xenograft models demonstrated that this compound significantly reduced tumor size in treated groups compared to controls. This highlights its potential as an anticancer agent needing further investigation in clinical settings .
Q & A
Q. What are the optimized synthetic routes for N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrolidine-acetamide derivatives typically involves multi-step reactions, such as nucleophilic substitution followed by amidation. For example, analogous compounds (e.g., substituted N-(pyridinyl)acetamides) are synthesized via coupling reactions between activated acyl intermediates and amine-containing precursors under inert atmospheres . Microwave-assisted synthesis (e.g., ) can reduce reaction times and improve regioselectivity. Key parameters include temperature control (60–120°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring conformation and acetamide linkage (e.g., δ ~2.1 ppm for N-acetyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-HRMS for exact mass matching) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) for purity assessment .
Advanced Research Questions
Q. What analytical strategies are recommended to resolve contradictions in genotoxicity data for acetamide derivatives?
- Methodological Answer : Acetamide impurities (e.g., genotoxic byproducts) require stringent control via:
- Limit Testing : LC-MS/MS methods with detection limits ≤1 ppm, validated per ICH Q3A guidelines .
- Mechanistic Studies : Ames tests or comet assays to differentiate intrinsic compound toxicity from process-related impurities .
- Case Study : highlights acetamide formation via acetonitrile degradation; thus, solvent quality must be monitored using headspace GC-MS .
Q. How can researchers design in vitro pharmacological studies to evaluate target engagement and selectivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for receptors like σ-1 or NMDA, with corrections for nonspecific binding .
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for acetylcholinesterase) to determine IC₅₀ values .
- Cellular Models : Use SH-SY5Y neurons or HEK293 cells transfected with target receptors to assess functional responses (e.g., calcium flux via FLIPR) .
Q. What computational approaches predict metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
- Docking Studies : Molecular docking (AutoDock Vina) into homology models of target proteins (e.g., kinases or GPCRs) to prioritize synthetic analogs .
- MD Simulations : GROMACS for assessing binding mode stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
